1-(3-Bromo-1-adamantyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-1-adamantyl)pyrrolidine is an organic compound that features a bromine atom attached to an adamantane structure, which is further connected to a pyrrolidine ring. Adamantane is a diamondoid, known for its rigid and stress-free structure, making it a valuable scaffold in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves the reaction of 1-adamantanol with 4-bromophenol in the presence of bromoadamantane . Another approach includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce adamantylidene derivatives .
Industrial Production Methods
Industrial production methods for 1-(3-Bromo-1-adamantyl)pyrrolidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1-adamantyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction: The adamantane structure can undergo oxidative dehydrogenation in the presence of iodine or other oxidants.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used to replace the bromine atom.
Oxidation: Iodine or other oxidizing agents are commonly used for dehydrogenation reactions.
Major Products Formed
Substitution: Products include 1-hydroxyadamantane or 1-aminoadamantane.
Oxidation: Dehydroadamantane derivatives are formed.
Scientific Research Applications
1-(3-Bromo-1-adamantyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1-adamantyl)pyrrolidine involves its interaction with molecular targets through its adamantane and pyrrolidine moieties. The adamantane structure provides rigidity and stability, while the pyrrolidine ring can interact with various biological targets, potentially affecting pathways involved in viral replication or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromoadamantane: Shares the adamantane structure but lacks the pyrrolidine ring.
1-Adamantanol: Contains a hydroxyl group instead of a bromine atom.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
1-(3-Bromo-1-adamantyl)pyrrolidine is unique due to the combination of the adamantane scaffold and the pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, from synthetic chemistry to medicinal research .
Properties
Molecular Formula |
C14H22BrN |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-(3-bromo-1-adamantyl)pyrrolidine |
InChI |
InChI=1S/C14H22BrN/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16/h11-12H,1-10H2 |
InChI Key |
CIVARSFDXZMBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.